2,19-(Methyleneoxy)androst-4-ene-3,17-dione
Beschreibung
2,19-(Methyleneoxy)androst-4-ene-3,17-dione is a chemical compound with the CAS number 136182-63-3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
136182-63-3 |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1S,2S,5S,9S,10R,16R)-5-methyl-18-oxapentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O3/c1-19-7-6-16-14(15(19)4-5-18(19)22)3-2-13-8-17(21)12-9-20(13,16)11-23-10-12/h8,12,14-16H,2-7,9-11H2,1H3/t12-,14+,15+,16+,19+,20-/m1/s1 |
InChI-Schlüssel |
KQTAMTBUQUXVAK-MFDYCWBWSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H]5C[C@]34COC5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Synonyme |
2,19-(methyleneoxy)androst-4-ene-3,17-dione 2,19-MOAED |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
2,19-(Methyleneoxy)androst-4-ene-3,17-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are used in further scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,19-(Methyleneoxy)androst-4-ene-3,17-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is utilized in the production of specialized materials and compounds.
Wirkmechanismus
The mechanism of action of 2,19-(Methyleneoxy)androst-4-ene-3,17-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating these targets, leading to various biochemical and physiological responses. Understanding the mechanism of action is crucial for its application in drug development and other scientific research.
Vergleich Mit ähnlichen Verbindungen
2,19-(Methyleneoxy)androst-4-ene-3,17-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and effectiveness in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
